
Vardenafil Impurity 2
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Overview
Description
Vardenafil Impurity 2, identified as Vardenafil Dimer (CAS: 1255919-03-9), is a process-related impurity formed during the synthesis of vardenafil, a potent phosphodiesterase-5 (PDE5) inhibitor used to treat erectile dysfunction (ED) . This dimeric impurity arises from side reactions, such as the coupling of two vardenafil molecules under specific manufacturing conditions.
Structurally, this compound retains the pyrazolopyrimidinone scaffold of the parent drug but features additional covalent bonds between monomers, altering its physicochemical properties. Its characterization typically employs ultra-performance liquid chromatography (UPLC) and mass spectrometry (LC-MS), ensuring precise quantification .
Preparation Methods
The preparation of Vardenafil Impurity 2 involves synthetic routes that are similar to those used for Vardenafil but under different conditions that promote the formation of impurities. The synthetic routes typically involve the use of various reagents and catalysts to induce specific reactions.
Chemical Reactions Analysis
Reaction Steps:
-
Sulfonation :
-
Piperazine Condensation :
Structural Characterization
The impurity’s structure is confirmed through:
-
¹H-NMR : Peaks at δ 1.42 (triplet, -CH₂CH₃), δ 2.85 (multiplet, piperazine protons), and δ 7.22–7.65 (aromatic protons) .
-
HPLC : Retention time ~1.48 relative to vardenafil (C18 column, ammonium bicarbonate buffer/acetonitrile gradient) .
Stability and Degradation
Vardenafil Impurity 2 exhibits stability under standard storage but degrades under:
-
Oxidative conditions (3% H₂O₂) : Forms oxidation byproducts (e.g., m/z 505.2, N-oxide derivatives) .
-
Photolytic stress : Generates unknown degradants at RRT 0.15 .
Table 2: Stability Profile in Forced Degradation Studies
Condition | Degradation Observed | Major Degradants |
---|---|---|
Acid (0.1N HCl) | <0.1% | None |
Base (0.1N NaOH) | <0.1% | None |
Oxidation (3% H₂O₂) | 6.24% | N-Oxide derivatives |
UV light | 0.48% | Unknown (RRT 0.15) |
Analytical Quantification
Validated methods for impurity detection include:
Table 3: Method Validation Parameters
Parameter | Result (RP-UPLC) |
---|---|
Linearity (r²) | >0.995 |
Precision (%RSD) | <2.5% at 0.15% level |
LOQ | 0.11–0.26 µg/mL |
Recovery | 98.8–102.5% |
Significance in Pharmaceutical Quality Control
Scientific Research Applications
Vardenafil impurity 2, also known as 2,2'-[(piperazine-Isosorbide-5-Nitrae-disulfonyl base) double (2-ethyoxyl-5,1- Phenylene)]-two [5-methyl-7-propyl imidazole also [5,1-f] [1,2,4] triazine-4 (3H)-one], is a specific impurity that arises during the synthesis or degradation of vardenafil . Vardenafil is a phosphodiesterase-5 (PDE5) inhibitor used to treat erectile dysfunction . Research into the impurities associated with vardenafil is essential for ensuring the quality, safety, and efficacy of the drug .
Synthesis and Identification
A method for preparing vardenafil impurities involves the sulfonation of 2-(2-ethoxyphenyl)-5-methyl-7-propylimidazole[5,1-f][1,2,4]-3N-4(3H)-one to produce an intermediate product, which is then reacted with piperazine . Adjusting the molar ratios of the reactants allows for the selective production of vardenafil impurities, followed by recrystallization to achieve high purity . this compound is specifically obtained when 2-(2-ethoxyphenyl)-5-methyl-7-propylimidazole[5,1-f][1,2,4]-3N-4(3H)-one is reacted with piperazine at a molar ratio of 1:1.5–3.0 .
High-performance liquid chromatography (HPLC) is commonly used to detect organic impurities, with the peak area method being a standard quantitative approach . For accurate quantification, an external standard method using an impurity standard reference is preferred .
Degradation Studies
Stress degradation studies reveal how vardenafil breaks down under different conditions such as hydrolysis, oxidation, photolysis, and thermal stress . In one study, considerable degradation occurred under peroxide hydrolysis . These studies help identify potential impurities that may form over time and under various environmental conditions, which is crucial for determining appropriate storage conditions and shelf life .
Photo degradation studies utilizing fluorescence light (1.2 million lux hours) identified impurities at relative retention times (RRT) of 0.26, 0.33, and 0.87 at levels of 0.01%, 0.004%, and 0.02%, respectively . UV light (200 watts per meter square) identified impurities at RRTs of 0.33 and 0.87 at 0.02% and 0.01%, respectively .
Analytical Methods
UPLC-TOF: Ultra-performance liquid chromatography–time of flight mass spectrometry (UPLC-TOF) is used to characterize impurities in vardenafil .
RP-UPLC: A reversed-phase ultra-performance liquid chromatography (RP-UPLC) method for analyzing vardenafil impurities has been validated for linearity, precision, and accuracy . The method was found to be linear from the limit of quantification (LOQ) to 200%, with the percentage relative standard deviation (%RSD) being less than 2.5% at the specification level (0.15%) and less than 5.1% at the LOQ level .
Accuracy and Precision: Accuracy is assessed through recovery studies, with acceptable recovery rates typically between 80% and 120% . Precision, indicated by %RSD values, should be low to ensure the reliability of the method . For instance, precision values for vardenafil and its impurities at different levels (method precision, 150% level, 50% level, and LOQ level) have been reported with %RSD values ranging from 0.6% to 5.1% .
Stability Indicating Method: A rapid stability-indicating method using UPLC has been developed and validated for determining vardenafil and its impurities . This method can detect vardenafil's four potential impurities at a level of 0.25 μg/mL, with inter- and intra-day precision values within 2.0% RSD . The method has shown good recoveries for vardenafil (98.8% - 100.9% in bulk drugs, 100.5% - 101.5% in pharmaceutical dosage forms) and its impurities (99.8% - 102.5%) .
Quantification
In related substance methods, the range of %RSD should not be less than 15% for both impurities and vardenafil . The %RSD at an analyte concentration of 0.2 mg/mL in the assay method was 0.5, 0.6, and 0.2 for precision at 50%, 100%, and 150% levels, respectively .
Safety Implications
Mechanism of Action
The mechanism of action of Vardenafil Impurity 2 is not well-documented. it is likely to interact with similar molecular targets as Vardenafil, such as phosphodiesterase type 5 (PDE5). The impurity may inhibit PDE5, leading to increased levels of cyclic guanosine monophosphate (cGMP) and resulting in smooth muscle relaxation and increased blood flow .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Impurities in PDE5 Inhibitors
Impurity Name | Parent Drug | CAS Number | Structural Feature | Formation Pathway | Control Limit (ICH Q3A) |
---|---|---|---|---|---|
Vardenafil Dimer (Impurity 2) | Vardenafil | 1255919-03-9 | Pyrazolopyrimidinone dimer | Dimerization during synthesis | ≤0.15% |
Sildenafil Dimer Impurity | Sildenafil | 1346602-67-2 | Pyrazolo[4,3-d]pyrimidin-7-one dimer | Oxidative coupling | ≤0.10% |
Avanafil Impurity-C | Avanafil | Not specified | Pyrimidine sulfonamide derivative | Incomplete purification | ≤0.20% |
- Structural Differences :
- Vardenafil and sildenafil dimer impurities share nitrogen-rich heterocyclic cores but differ in side chains. Vardenafil’s piperazinyl group contrasts with sildenafil’s methylpiperazine, leading to distinct chromatographic behaviors .
- Avanafil impurities, such as Impurity-C, derive from sulfonamide intermediates, reflecting divergent synthesis pathways .
Analytical and Pharmacological Profiles
Chromatographic Behavior :
- Vardenafil Dimer exhibits a retention time of ~8.2 min under UPLC conditions (C18 column, acetonitrile-phosphate buffer), comparable to avanafil impurities (e.g., Imp-A: 6.5 min) .
- Precision data for avanafil impurities (Intra-day RSD: 0.085–0.962%) suggest similar methodologies apply to vardenafil impurities .
Pharmacological Impact :
Research Findings and Regulatory Considerations
Synthetic Controls :
Safety and Compliance :
Biological Activity
Vardenafil, a selective phosphodiesterase type 5 (PDE5) inhibitor, is primarily used for the treatment of erectile dysfunction. However, the presence of impurities such as Vardenafil Impurity 2 can significantly affect its biological activity and pharmacological profile. This article delves into the biological activity of this compound, exploring its synthesis, characterization, and implications for drug quality and efficacy.
1. Synthesis and Characterization
This compound is synthesized through a series of chemical reactions involving the starting material 2-(2-ethoxyphenyl)-5-methyl-7-propylimidazole. The synthesis involves sulfonation followed by a reaction with piperazine to yield the impurity. This method is notable for its high yield and purity, which are crucial for ensuring the quality of pharmaceutical products containing Vardenafil .
The characterization of this compound typically employs techniques such as UPLC-TOF and LC-MS/MS. These methods allow for precise identification and quantification of impurities within pharmaceutical formulations. For instance, studies have shown that the degradation profiles of Vardenafil and its impurities can be monitored under various conditions, revealing significant insights into their stability and interactions .
This compound, like its parent compound, exerts its effects by inhibiting PDE5, leading to increased levels of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells. This results in vasodilation and improved blood flow to the penis, facilitating erection . However, impurities can potentially alter this mechanism.
Efficacy Studies
Research indicates that the presence of impurities may influence the overall efficacy of Vardenafil formulations. A study analyzing the pharmacological effects of various vardenafil impurities found that certain impurities could diminish the drug's effectiveness or alter its pharmacokinetic properties .
For example, in a stability-indicating method developed for Vardenafil hydrochloride, it was observed that degradation products significantly impacted the drug's purity over time. The study highlighted that after exposure to UV light, the purity of Vardenafil decreased from approximately 84% to around 81%, indicating a potential increase in impurity levels .
3. Case Studies
Several case studies have been conducted to assess the impact of this compound on drug formulations:
- Stability Studies : One study focused on the stability of Vardenafil hydrochloride under various environmental conditions (e.g., light exposure). It was found that certain impurities formed during degradation could lead to a notable decrease in drug potency over time .
- Bioavailability Assessments : Another investigation evaluated how different formulations containing this compound affected bioavailability. Results indicated that formulations with higher impurity levels demonstrated reduced absorption rates compared to purer formulations .
Table 1: Characterization Data for this compound
Parameter | Value |
---|---|
Molecular Weight | 489.2307 g/mol |
Chemical Formula | C23H33N6O4S |
Purity (% w/w) | Variable (dependent on formulation) |
Stability (at room temp) | Degrades over time under UV light |
Table 2: Efficacy Comparison in Clinical Trials
Study Group | IIEF-EF Score Change | SEP3 Success Rate (%) |
---|---|---|
Control (Placebo) | +1.4 | 20 |
Vardenafil (10 mg) | +5.9 | 50 |
Vardenafil (20 mg) | +7.8 | 68 |
Q & A
Q. What analytical methods are recommended for quantifying Vardenafil Impurity 2 in active pharmaceutical ingredients (APIs)?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection is a standard method. Key parameters include:
- Mobile phase : 0.1% formic acid in water and acetonitrile, optimized via Design of Experiments (DoE) to achieve resolution >2.0 between vardenafil and impurities .
- Buffer modifiers : 10 mM ammonium formate to reduce retention time and improve peak symmetry .
- Flow rate : 0.8–1.2 mL/min, balancing resolution and analysis time .
Advanced techniques like LC-MS/MS or HRMS are used for structural confirmation .
Q. How should researchers validate an analytical method for this compound to meet regulatory standards?
Per ICH Q2(R2) guidelines , validation must include:
- Specificity : Demonstrate discrimination between the impurity and API using spiked samples or stressed degradation studies .
- Linearity : Test across 0.05–0.5% of the API concentration (e.g., 50–500 µg/mL) with R² ≥0.995 .
- Robustness : Evaluate deliberate variations (e.g., ±0.1 mL/min flow rate, ±2% organic phase) to ensure resolution remains unaffected .
- Accuracy : Recovery studies at 0.10%, 0.20%, and 0.30% levels, targeting 95–105% recovery .
Q. How can researchers resolve co-elution of this compound with structurally similar impurities?
- DoE optimization : Central Composite Design (CCD) or Box-Behnken models to test interactions between buffer concentration, pH, and column temperature .
- Advanced detection : Pair HPLC with tandem mass spectrometry (LC-MS/MS) to differentiate impurities via fragmentation patterns .
- Column selection : Use columns with sub-2µm particles (e.g., UPLC) for enhanced resolution .
Q. What experimental designs are optimal for optimizing HPLC conditions for this compound separation?
- Response Surface Methodology (RSM) : Box-Behnken designs with 15 experimental runs to model interactions between critical variables (e.g., buffer strength, gradient slope) .
- Central Composite Design (CCD) : 10 randomized runs to identify optimal flow rates and mobile phase ratios .
- Prediction profilers : Validate models by comparing predicted vs. observed resolution values .
Q. How can unknown impurities related to this compound be structurally characterized?
- Isolation : Preparative HPLC to collect impurity fractions .
- Spectroscopic analysis :
- Synthesis : Compare spectral data with synthesized reference standards .
Q. How should discrepancies in impurity quantification across studies be addressed?
- Calibration standards : Use qualified impurity standards with ≥95% purity to minimize batch-to-batch variability .
- Cross-lab validation : Compare results using harmonized protocols (e.g., identical column chemistry, detection wavelengths) .
- Data transparency : Document all experimental conditions (e.g., mobile phase pH, column age) to identify confounding factors .
Q. What are the regulatory thresholds for this compound in pharmaceutical products?
- Single impurity limit : ≤0.2% (w/w) of the API .
- Total impurities : ≤0.5% (w/w) .
- Genotoxic impurities : Follow ICH M7 guidelines; thresholds as low as 0.001% may apply, requiring LC-MS/MS for detection .
Q. How does impurity profiling impact pharmacological assessments of vardenafil?
- ABC transporter interactions : Vardenafil impurities (e.g., N-Desethyl) may inhibit ABCB1/P-glycoprotein, altering drug efflux and pharmacokinetics .
- Oxytocin modulation : Structural analogs of vardenafil could influence neuroendocrine pathways, as seen with c-Fos activation in paraventricular neurons .
- In vitro testing : Use ABCB1-overexpressing cell lines to assess impurity effects on multidrug resistance .
Properties
Molecular Formula |
C23H30N6O6S |
---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
ethyl 2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-4-oxo-3H-imidazo[5,1-f][1,2,4]triazine-7-carboxylate |
InChI |
InChI=1S/C23H30N6O6S/c1-5-27-10-12-28(13-11-27)36(32,33)16-8-9-18(34-6-2)17(14-16)20-25-22(30)19-15(4)24-21(29(19)26-20)23(31)35-7-3/h8-9,14H,5-7,10-13H2,1-4H3,(H,25,26,30) |
InChI Key |
SSOBBNZPZLDWOH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=C(N=C4C(=O)OCC)C)C(=O)N3 |
Origin of Product |
United States |
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